molecular formula C16H17N3OS B2486466 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone CAS No. 1171498-85-3

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone

Cat. No.: B2486466
CAS No.: 1171498-85-3
M. Wt: 299.39
InChI Key: AINIYBUGYXUOPV-UHFFFAOYSA-N
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Description

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone is a complex organic compound that features a phenyl group, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 1-phenyl-2-bromoethanone with 6-(pyrrolidin-1-yl)pyrimidine-4-thiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(pyrimidin-4-yl)ethanone: Lacks the pyrrolidine ring, which may affect its biological activity.

    1-Phenyl-2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)ethanone: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone is unique due to the presence of both the pyrrolidine and pyrimidine rings, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-phenyl-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-14(13-6-2-1-3-7-13)11-21-16-10-15(17-12-18-16)19-8-4-5-9-19/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIYBUGYXUOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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